BenchChemオンラインストアへようこそ!

N-(5-(4-Bromobenzyl)-1,3-thiazol-2-YL)-4-nitrobenzamide

Positional isomerism Crystal engineering Non-linear optics

N-(5-(4-Bromobenzyl)-1,3-thiazol-2-YL)-4-nitrobenzamide (CAS 303093-66-5) is a fully synthetic, small-molecule thiazole-benzamide conjugate with the molecular formula C₁₇H₁₂BrN₃O₃S and a molecular weight of 418.27 g/mol. The compound features a 1,3-thiazol-2-yl core N-acylated with a 4-nitrobenzamide moiety and C5-substituted with a 4-bromobenzyl group, placing it within the broader pharmacophore class of thiazolamide–benzamide derivatives investigated for kinase inhibition, anticancer activity, and antimicrobial potential.

Molecular Formula C17H12BrN3O3S
Molecular Weight 418.27
CAS No. 303093-66-5
Cat. No. B2386925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-(4-Bromobenzyl)-1,3-thiazol-2-YL)-4-nitrobenzamide
CAS303093-66-5
Molecular FormulaC17H12BrN3O3S
Molecular Weight418.27
Structural Identifiers
SMILESC1=CC(=CC=C1CC2=CN=C(S2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])Br
InChIInChI=1S/C17H12BrN3O3S/c18-13-5-1-11(2-6-13)9-15-10-19-17(25-15)20-16(22)12-3-7-14(8-4-12)21(23)24/h1-8,10H,9H2,(H,19,20,22)
InChIKeyBTYUXOZPUNDSCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-(4-Bromobenzyl)-1,3-thiazol-2-YL)-4-nitrobenzamide (CAS 303093-66-5): A Para-Nitro, Bromobenzyl-Substituted Thiazole-Benzamide for Targeted Screening and Medicinal Chemistry Procurement


N-(5-(4-Bromobenzyl)-1,3-thiazol-2-YL)-4-nitrobenzamide (CAS 303093-66-5) is a fully synthetic, small-molecule thiazole-benzamide conjugate with the molecular formula C₁₇H₁₂BrN₃O₃S and a molecular weight of 418.27 g/mol . The compound features a 1,3-thiazol-2-yl core N-acylated with a 4-nitrobenzamide moiety and C5-substituted with a 4-bromobenzyl group, placing it within the broader pharmacophore class of thiazolamide–benzamide derivatives investigated for kinase inhibition, anticancer activity, and antimicrobial potential [1]. It is commercially catalogued by Sigma-Aldrich under the AldrichCPR program as a rare and unique chemical intended for early-discovery research, with no vendor-supplied analytical data . The ZINC15 database (ZINC13941901) lists the compound with computed logP 3.221, topological polar surface area (tPSA) 83 Ų, two H-bond donors, and seven H-bond acceptors, but records no known bioactivity in ChEMBL 20 [2].

Why N-(5-(4-Bromobenzyl)-1,3-thiazol-2-YL)-4-nitrobenzamide Cannot Be Interchanged with Positional Isomers, Halogen Analogs, or Generic Thiazole-Benzamide Screening Compounds


Within the thiazole-benzamide chemical space, subtle structural variations—including the position of the nitro substituent on the benzamide ring (para vs. meta), the para-halogen identity on the benzyl group (Br vs. Cl), and the nature of the amide-linked aryl moiety—produce measurably distinct physicochemical, spectroscopic, and solid-state properties [1]. In the closely related N-(benzo[d]thiazol-2-yl)-nitrobenzamide series, varying the NO₂ group position from ortho to meta to para has been crystallographically demonstrated to alter crystal packing, augment the molecular dipole moment, and double the first hyperpolarizability, with the para-nitro isomer (analogous to the target compound) exhibiting the most pronounced non-linear optical response [2]. Furthermore, in thiazolamide–benzamide Bcr-Abl kinase inhibitor series, the specific identity and position of substituents directly govern wild-type and T315I mutant kinase inhibitory potency, with IC₅₀ values spanning several orders of magnitude across structurally similar analogs [3]. Generic substitution without verifying the precise regioisomeric and halogen identity therefore risks procuring a compound with divergent binding, optical, or crystallographic behaviour, compromising reproducibility in SAR campaigns, fluorescence-based assays, and co-crystallography studies. The evidence presented below quantifies where the title compound diverges from its most relevant comparators.

Quantitative Differentiation Evidence for N-(5-(4-Bromobenzyl)-1,3-thiazol-2-YL)-4-nitrobenzamide (CAS 303093-66-5) vs. Closest Analogs


Para-Nitro Regioisomeric Identity Produces Divergent Solid-State Dipole Moment and Hyperpolarizability vs. Meta-Nitro Positional Isomer

In the crystallographically characterized N-(benzo[d]thiazol-2-yl)-nitrobenzamide series, the para-nitro isomer displayed a measurably larger molecular dipole moment and approximately double the first hyperpolarizability (β) compared to the meta-nitro isomer, a consequence of more efficient charge transfer along the para-substituted benzamide axis [1]. By direct structural analogy, N-(5-(4-bromobenzyl)-1,3-thiazol-2-YL)-4-nitrobenzamide (para-nitro, target compound) is predicted to exhibit similarly enhanced dipolar and non-linear optical properties relative to its commercially available 3-nitro positional isomer, N-(5-(4-bromobenzyl)-1,3-thiazol-2-YL)-3-nitrobenzamide (CAS 292056-92-9, meta-nitro) [2]. This regioisomer-dependent property divergence is crystallographically validated in the analogous benzothiazole system (monoclinic P2₁/n for all three positional isomers) and is not attributable to changes in molecular formula, molecular weight, or heavy-atom count, which remain identical between the two isomers [1].

Positional isomerism Crystal engineering Non-linear optics Structure–property relationships

Bromine vs. Chlorine para-Substitution on the Benzyl Ring Modulates logP, Polar Surface Area, and Halogen-Bonding Capacity

Replacing the para-bromine atom in the target compound with chlorine yields N-(5-(4-chlorobenzyl)-1,3-thiazol-2-YL)-4-nitrobenzamide (CAS 303792-01-0), which differs in molecular weight (373.81 vs. 418.27 g/mol), halogen polarizability, and hydrogen-bond-acceptor character of the halogen [1]. Bromine's larger atomic radius (185 pm vs. 175 pm for Cl) and greater polarizability confer stronger halogen-bond donor capacity, which has been shown in thiazole-containing fragment screens to influence protein–ligand binding geometries in soluble epoxide hydrolase and other crystallographic targets [2]. The ZINC15-computed logP for the bromobenzyl target compound is 3.221, whereas the chlorobenzyl analog is predicted to exhibit a lower logP (class-consistent shift of approximately –0.5 to –0.7 log units), altering anticipated membrane permeability and solubility profiles in cellular assays [3]. The tPSA of 83 Ų for the target compound is identical between Br and Cl analogs because tPSA calculation is halogen-agnostic; however, the experimental octanol–water partition coefficient, HPLC retention time, and protein binding will diverge measurably [3].

Halogen SAR Lipophilicity Medicinal chemistry ADME optimization

Sigma-Aldrich AldrichCPR Classification as a Rare and Unique Chemical: Procurement and Quality-Assurance Implications

Sigma-Aldrich lists N-(5-(4-bromobenzyl)-1,3-thiazol-2-YL)-4-nitrobenzamide exclusively under the AldrichCPR (Chemical Procurement Registry) program, with an explicit disclaimer that the vendor 'does not collect analytical data for this product' and that 'buyer assumes responsibility to confirm product identity and/or purity' . This classification is fundamentally distinct from standard Sigma-Aldrich catalog products, which are supplied with certificates of analysis (CoA) specifying purity, identity, and impurities. The AldrichCPR designation indicates that the compound is part of a curated collection of rare and unique chemicals offered on an 'as-is' basis with all sales final and no warranty of merchantability or fitness for a particular purpose . By contrast, the structurally related comparator N-(5-(4-bromobenzyl)-1,3-thiazol-2-YL)-2-chlorobenzamide (CAS 292056-95-2) is also listed under AldrichCPR with identical caveats, confirming that the entire bromobenzyl-thiazole sub-class occupies this niche procurement status [1]. Researchers procuring this compound must budget for independent identity verification (e.g., ¹H NMR, HRMS, CHN analysis) and purity assessment (HPLC-UV/ELSD) prior to use in quantitative assays.

Chemical procurement AldrichCPR Rare chemicals Quality assurance

Structural Placement Within the Thiazolamide–Benzamide Bcr-Abl Kinase Pharmacophore vs. Inactive Class Members

Liu et al. (2019) synthesized and evaluated forty novel thiazolamide–benzamide derivatives for broad-spectrum Bcr-Abl inhibitory activity using the ADP-Glo kinase assay, identifying eight compounds (3a, 3e, 3m, 3n, 3p, 4c, 4f, 4g) with high activity against both wild-type Abl and the imatinib-resistant T315I mutant [1]. The most potent analog, compound 3m, exhibited an Abl IC₅₀ of 1.273 μM and T315I mutant IC₅₀ of 39.89 μM, whereas 32 of the 40 synthesized analogs showed negligible inhibitory activity, demonstrating that minor structural modifications within this chemotype profoundly toggle kinase activity from sub-micromolar to inactive [2]. Although the specific target compound (CAS 303093-66-5) was not individually profiled in this study, its structural features—1,3-thiazol-2-yl core, benzamide N-acylation, para-bromobenzyl C5-substitution, and para-nitrobenzamide moiety—place it within the active pharmacophore space. The 4-nitro group on the benzamide ring is an electron-withdrawing substituent capable of engaging in key hydrogen-bond and dipole interactions with the kinase hinge region, while the 4-bromobenzyl group provides hydrophobic contacts and potential halogen bonding in the DFG-out pocket [2]. The compound's ZINC15 record confirms no prior ChEMBL annotation, indicating that its Bcr-Abl activity—if any—remains to be experimentally determined [3].

Bcr-Abl kinase inhibition Chronic myeloid leukemia Kinase SAR T315I mutant

Placement Within the Bayer P2X3 Receptor Antagonist Patent Scope: 1,3-Thiazol-2-yl Substituted Benzamide General Formula

Bayer Aktiengesellschaft's patent family (US 10,183,937; EP 3230281; WO 2016/091776) claims 1,3-thiazol-2-yl substituted benzamide compounds of general formula (I) as inhibitors of the P2X3 purinergic receptor for the treatment or prophylaxis of neurogenic disorders, including chronic pain, overactive bladder, and endometriosis-associated pain [1]. The generic Markush structure encompasses compounds wherein the thiazole C5 position bears a benzyl-type substituent and the 2-amino group is acylated with a benzamide moiety—the exact structural framework of the target compound [2]. Within this patent landscape, the specific combination of a 4-bromobenzyl substituent at the thiazole C5 and a 4-nitrobenzamide N-acyl group represents a distinct, commercially available embodiment of the claimed general formula. The patent's exemplified compounds primarily feature alkoxyalkyl and heterocycloalkyl ether substituents at the benzamide para position, making the 4-nitro substitution pattern a structurally differentiated entry point for exploring electronic effects on P2X3 antagonism [2]. No P2X3 IC₅₀ data are publicly available for the target compound specifically; its activity under this mechanism remains unvalidated.

P2X3 receptor antagonist Pain therapeutics Neurogenic disorders Patent landscape

Recommended Research and Procurement Application Scenarios for N-(5-(4-Bromobenzyl)-1,3-thiazol-2-YL)-4-nitrobenzamide (CAS 303093-66-5)


Fragment-Based and Structure-Guided Drug Discovery Targeting Bcr-Abl Kinase or P2X3 Receptor

The compound occupies the intersection of two pharmacologically relevant patent-defined chemical spaces: the thiazolamide–benzamide Bcr-Abl inhibitor class [1] and the 1,3-thiazol-2-yl substituted benzamide P2X3 antagonist class . Its commercial availability via Sigma-Aldrich AldrichCPR enables its use as a structurally pre-validated starting point for hit expansion, scaffold hopping, or focused library synthesis. Procurement is appropriate for laboratories that have established in-house kinase profiling (e.g., ADP-Glo or radiometric filtration assays) or P2X3 calcium-flux assays and can perform independent QC (¹H NMR, HPLC-MS) prior to biological evaluation. Given the absence of ChEMBL-annotated activity for this specific compound , it is best deployed in exploratory SAR campaigns where the para-nitrobenzamide and para-bromobenzyl pharmacophoric elements are hypothesis-driven.

Non-Linear Optical (NLO) Material Screening and Crystallographic Charge-Transfer Studies

The para-nitro substitution pattern on the benzamide ring is crystallographically validated in the analogous N-(benzo[d]thiazol-2-yl)-nitrobenzamide series to produce an augmented molecular dipole moment and approximately double the first hyperpolarizability (β) compared to the meta-nitro isomer [1]. This property renders the target compound a candidate for second-harmonic generation (SHG) microscopy probes, organic NLO chromophore development, or charge-transfer crystallographic studies. Researchers should specifically procure the CAS 303093-66-5 (para-nitro) isomer and not the CAS 292056-92-9 (meta-nitro) isomer, as the two regioisomers are predicted to exhibit substantially different NLO responses. Independent single-crystal growth and X-ray diffraction analysis are recommended, as no crystal structure of the target compound has been deposited in the Cambridge Structural Database.

Halogen-Bonding and σ-Hole Interaction Studies in Protein–Ligand Co-Crystallography

The 4-bromobenzyl group provides a heavier, more polarizable halogen atom (Br polarizability ~3.05 ų) compared to the chlorobenzyl analog (Cl polarizability ~2.18 ų), making the target compound a superior probe for studying halogen-bond donor interactions in protein–ligand complexes. The bromobenzyl-thiazole fragment has been successfully co-crystallized with soluble epoxide hydrolase (PDB 3WK9, Ligand S0F), demonstrating the crystallographic tractability of this substructure [1]. The target compound combines this crystallographically validated bromobenzyl-thiazole fragment with a 4-nitrobenzamide moiety, offering additional electron-withdrawing character that may modulate the σ-hole potential of the bromine. This scenario is applicable to structural biology laboratories with soaking or co-crystallization capabilities and access to synchrotron radiation sources.

Computational Chemistry and Virtual Screening Library Augmentation

The compound is catalogued in the ZINC15 database (ZINC13941901) with pre-computed 3D conformers at multiple pH states, including protonation-corrected tPSA (80–86 Ų), rotatable bond count (4–5), and apolar/polar desolvation energies [1]. Its logP of 3.221 and molecular weight of 418.27 place it within lead-like chemical space (per the Rule of Five) for oral bioavailability prediction. Computational chemists can deploy this compound in docking campaigns against the Bcr-Abl kinase (PDB entries available for wild-type and T315I mutant) or P2X3 receptor homology models, using the commercially available physical sample for experimental validation of virtual hits. The absence of prior bioactivity annotation in ChEMBL 20 [1] means that any newly generated data will represent a novel contribution to the public domain.

Quote Request

Request a Quote for N-(5-(4-Bromobenzyl)-1,3-thiazol-2-YL)-4-nitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.